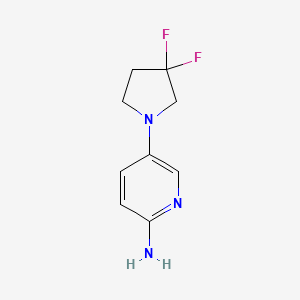

5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3/c10-9(11)3-4-14(6-9)7-1-2-8(12)13-5-7/h1-2,5H,3-4,6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRNXQCEATWZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-63-9 | |

| Record name | 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with difluoropyrrolidine. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3,3-difluoropyrrolidine under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the pyrrolidine ring and formation of corresponding amines and acids.

Scientific Research Applications

5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyridin-2-amine derivatives with diverse substituents at position 5 have been synthesized and evaluated for biological activity. Key comparisons include:

Table 1: Structural Comparison of Pyridin-2-amine Derivatives

Key Observations:

Fluorine Impact: The difluoropyrrolidine group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 5-(4-methylpiperazin-1-yl)pyridin-2-amine. Fluorine’s electron-withdrawing effects may also strengthen target binding .

Bulkier Substituents : Crizotinib and Pexidartinib feature complex substituents that confer high target specificity (e.g., kinase inhibition). In contrast, the target compound’s smaller difluoropyrrolidine group may allow broader target engagement .

Physicochemical and Pharmacokinetic Inferences

Table 2: Inferred Property Comparison

Biological Activity

5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11F2N3

- Molecular Weight : 199.2 g/mol

- CAS Number : 1211583-63-9

The compound features a pyridine ring substituted with a difluoropyrrolidinyl group and an amine, which contributes to its unique chemical behavior and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The difluoropyrrolidine moiety enhances the compound's binding affinity and selectivity towards various enzymes and receptors. This interaction potentially modulates the activity of these targets by acting as either an agonist or antagonist, influencing numerous biochemical pathways involved in cellular signaling and metabolism .

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to affect cell cycle progression and induce apoptosis in glioma cells through multiple mechanisms, including the inhibition of key signaling pathways such as AMPK and mTOR .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions it as a potential candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- In Vitro Anticancer Activity :

- Anti-inflammatory Mechanisms :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine, and how can nucleophilic substitution reactions be optimized for this compound?

- Methodological Answer : The synthesis typically involves coupling a fluorinated pyrrolidine intermediate with a functionalized pyridine precursor. Key challenges include regioselectivity in pyridine substitution and maintaining fluorinated moiety stability. Optimization strategies:

- Use N-methylpyrrolidone (NMP) as a polar aprotic solvent to enhance nucleophilicity .

- Employ palladium-catalyzed Buchwald-Hartwig amination for C–N bond formation under mild conditions (e.g., 80°C, 12 hours) .

- Monitor reaction progress via HPLC to isolate intermediates and minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm fluorination patterns and - HSQC for pyridine-pyrrolidine connectivity .

- X-ray crystallography : Resolve stereochemical ambiguities in the 3,3-difluoropyrrolidine ring .

- Mass spectrometry (HRMS) : Verify molecular formula (e.g., ) with <2 ppm error .

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity of the difluoropyrrolidine moiety in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring. Basis sets like 6-31G(d,p) are sufficient for fluorine-containing systems .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or CHARMM force fields .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore transition states in fluorinated systems .

Q. How can researchers resolve contradictory data regarding the biological activity of fluorinated pyridine derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to assess cytotoxicity vs. target specificity .

- Kinetic Solubility Assays : Use PBS (pH 7.4) and simulated gastric fluid to correlate bioactivity with solubility trends .

- Target Engagement Profiling : Utilize CETSA (Cellular Thermal Shift Assay) to confirm binding to hypothesized targets (e.g., kinases) .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring in this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the stereocenter during alkylation .

- Low-Temperature Reactions : Conduct reactions at −20°C to reduce kinetic energy and suppress racemization .

- Enzymatic Resolution : Use lipases (e.g., CAL-B) to enantioselectively hydrolyze ester intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.